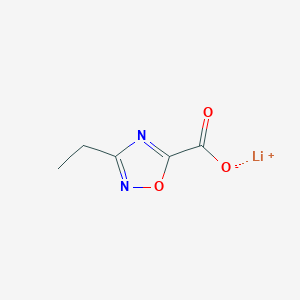

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a compound with the CAS Number: 2095410-95-8 . It has a molecular weight of 148.05 . The IUPAC name for this compound is lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate .

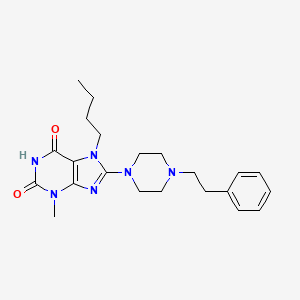

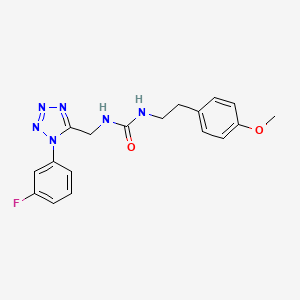

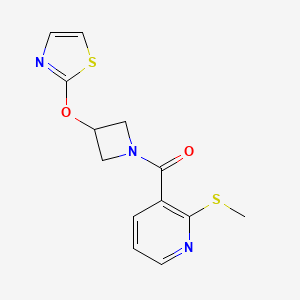

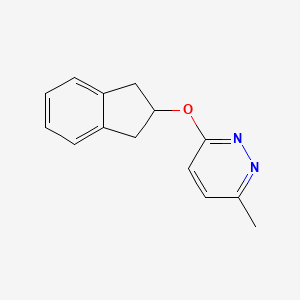

Molecular Structure Analysis

The molecular structure of Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is part of the 1,2,4-oxadiazole family, which also includes other regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Physical And Chemical Properties Analysis

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a powder that can be stored at room temperature .科学的研究の応用

Anti-Infective Agents

1,2,4-oxadiazoles have emerged as promising anti-infective agents. Researchers have synthesized various derivatives of this scaffold with activities against bacteria, viruses, and parasites. Specifically, Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate exhibits anti-bacterial, anti-viral, and anti-leishmanial properties . These compounds are essential in combating infectious diseases such as tuberculosis, malaria, and nosocomial infections.

Drug Discovery

The versatility of 1,2,4-oxadiazoles makes them valuable in drug discovery. Their nitrogen- and oxygen-containing scaffolds provide an excellent foundation for designing novel therapeutic agents. Researchers explore different regioisomeric structures, including 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . These compounds serve as potential leads for developing hybrid drugs to combat antibiotic-resistant microorganisms.

Antibacterial Activity

Novel derivatives of 1,2,4-oxadiazoles, including Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate, have been evaluated for their antibacterial properties. Some compounds exhibit excellent antibacterial activity against specific strains, making them attractive candidates for further investigation .

In Silico Studies

Researchers employ computational methods to study the interactions of 1,2,4-oxadiazoles with biological targets. These in silico studies provide insights into the mode of action, binding affinity, and potential SAR (structure-activity relationship) of these compounds. Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has been subject to such investigations .

Hydrogen Bond Acceptor Properties

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. Nitrogen, in particular, acts as a strong hydrogen bond acceptor. This property influences their interactions with biological macromolecules and contributes to their pharmacological effects .

Chemical Intuitions for Designing New Entities

The synthetic strategies for 1,2,4-oxadiazoles provide chemical intuitions for designing new entities with anti-infective activity. Medicinal chemists can leverage this knowledge to create innovative compounds that address the urgent need for effective therapeutics against infectious diseases .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

lithium;3-ethyl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.Li/c1-2-3-6-4(5(8)9)10-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYNCRXZQWNDND-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC1=NOC(=N1)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5LiN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)

![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)

![4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2414084.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)

![1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B2414092.png)